Ethyl 4-(4-bromobenzoyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-bromobenzoyl)piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a 4-bromobenzoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromobenzoyl)piperazine-1-carboxylate typically involves the reaction of 4-bromobenzoyl chloride with ethyl piperazine-1-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-bromobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 4-bromobenzoyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted piperazine derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 4-(4-bromobenzoyl)piperazine-1-carboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate
- Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
- Ethyl 4-(4-methylbenzoyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(4-bromobenzoyl)piperazine-1-carboxylate is unique due to the presence of the 4-bromobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The bromine atom enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C14H17BrN2O3 |
---|---|
Molecular Weight |
341.20 g/mol |
IUPAC Name |
ethyl 4-(4-bromobenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H17BrN2O3/c1-2-20-14(19)17-9-7-16(8-10-17)13(18)11-3-5-12(15)6-4-11/h3-6H,2,7-10H2,1H3 |
InChI Key |
SDKQDNMXTDSEMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.